(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Overview
Description
(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by the presence of two nitrophenyl groups attached to a binaphthyl core, with a hydrogen phosphate group providing additional functionality. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrophenyl derivatives with a binaphthyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of nanostructured manganese oxides as catalysts has been reported to enhance the hydrolysis of bis(4-nitrophenyl)phosphate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the desired product quality. Industrial methods also focus on sustainability and reducing the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including hydrolysis, reduction, and substitution. The hydrolysis of the phosphate ester bond is a notable reaction, often catalyzed by metal complexes or nanostructured catalysts .
Common Reagents and Conditions: Common reagents used in these reactions include metal catalysts such as manganese oxides, hydroxamic acid complexes, and other transition metal complexes. The reactions typically occur under mild conditions, such as ambient temperature and neutral pH, to ensure the stability of the compound and the efficiency of the reaction .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the phosphate ester bond results in the formation of nitrophenol and inorganic phosphate .
Scientific Research Applications
(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the hydrolysis of phosphate esters and the catalytic properties of various metal complexes . In biology, it serves as a substrate for enzyme studies, particularly those involving phosphatases and other hydrolytic enzymes . In medicine, its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents . Additionally, in industry, it is used in the development of flame retardants and other specialty chemicals .
Mechanism of Action
The mechanism of action of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves the hydrolysis of the phosphate ester bond. This reaction is often catalyzed by metal complexes, which facilitate the cleavage of the bond through coordination with the phosphate group. The molecular targets include the phosphate ester bond, and the pathways involved are primarily hydrolytic, with the formation of nitrophenol and inorganic phosphate as the main products .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other bis(4-nitrophenyl) derivatives and binaphthyl-based phosphates. These compounds share structural similarities but may differ in their reactivity and applications. For example, bis(4-nitrophenyl) hydrogen phosphate is a closely related compound with similar hydrolytic properties .
Uniqueness: The uniqueness of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate lies in its specific structural configuration, which allows for selective interactions with metal catalysts and enzymes. This selectivity makes it a valuable tool in studying catalytic mechanisms and developing new catalytic systems .
Properties
IUPAC Name |
13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19N2O8P/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)42-43(39,40)41-31(27)29/h1-18H,(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVIDRFWCFHRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=O)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19N2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114233 | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695162-89-1 | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695162-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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